N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N~1~-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic or basic conditions. Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the benzoxazole derivative with a suitable benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is a versatile scaffold for the development of new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzoxazole derivatives have shown activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, N1-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the benzoxazole ring.
Mechanism of Action
The mechanism of action of N1-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- N-(3-(6-methyl-1,3-benzoxazol-2-yl)phenyl)-2-nitrobenzamide
Uniqueness
N~1~-[3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE is unique due to the specific substitution pattern on the benzoxazole ring and the presence of both nitro and amide functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-9-10-17-19(11-13)28-21(23-17)14-5-4-6-15(12-14)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
SRVHPKYNYGWJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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